6-Phenyl-5-(1-sulfanylethyl)pyridin-2(1H)-one
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Overview
Description
6-Phenyl-5-(1-sulfanylethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-(1-sulfanylethyl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Sulfanylethyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phenyl and sulfanylethyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridin-2(1H)-one: Lacks the sulfanylethyl group.
5-(1-Sulfanylethyl)pyridin-2(1H)-one: Lacks the phenyl group.
Uniqueness
The presence of both the phenyl and sulfanylethyl groups in 6-Phenyl-5-(1-sulfanylethyl)pyridin-2(1H)-one may confer unique properties, such as enhanced biological activity or specific chemical reactivity.
Properties
CAS No. |
423176-01-6 |
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Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
6-phenyl-5-(1-sulfanylethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H13NOS/c1-9(16)11-7-8-12(15)14-13(11)10-5-3-2-4-6-10/h2-9,16H,1H3,(H,14,15) |
InChI Key |
IKPKJMBWNNAHJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(NC(=O)C=C1)C2=CC=CC=C2)S |
Origin of Product |
United States |
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